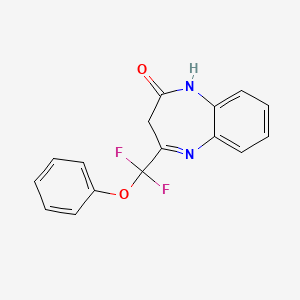
2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro- is a derivative of the benzodiazepine family, known for its significant applications in various fields such as bioimaging, sensing, and optoelectronics . This compound is particularly noted for its photoluminescent properties, making it a valuable tool in scientific research.
Métodos De Preparación
The synthesis of 2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro- involves several steps. One common method includes the reaction of a benzodiazepine precursor with a difluorophenoxymethyl reagent under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro- involves its interaction with specific molecular targets and pathways. Upon photoexcitation, the compound undergoes an ultrafast excited-state intramolecular proton transfer process, leading to various photophysical changes . These changes enable the compound to act as a fluorogenic probe, making it useful in detecting specific biological molecules .
Comparación Con Compuestos Similares
Compared to other benzodiazepine derivatives, 2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro- stands out due to its unique photoluminescent properties and its ability to act as a fluorogenic probe . Similar compounds include:
3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one: Known for its anticancer properties.
1-Ethyl-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: Noted for its unique structural features and biological activities.
Propiedades
Número CAS |
823829-15-8 |
|---|---|
Fórmula molecular |
C16H12F2N2O2 |
Peso molecular |
302.27 g/mol |
Nombre IUPAC |
4-[difluoro(phenoxy)methyl]-1,3-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12F2N2O2/c17-16(18,22-11-6-2-1-3-7-11)14-10-15(21)20-13-9-5-4-8-12(13)19-14/h1-9H,10H2,(H,20,21) |
Clave InChI |
JKKRZIOKMCZXGI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC2=CC=CC=C2NC1=O)C(OC3=CC=CC=C3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



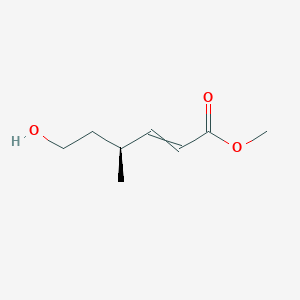
![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
![3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14223783.png)
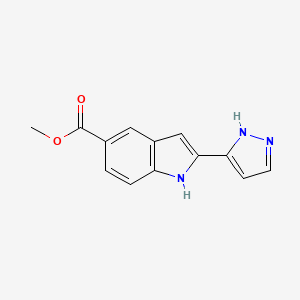
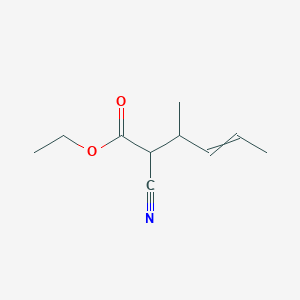
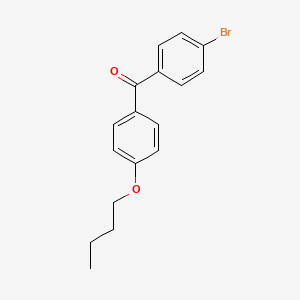
![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)
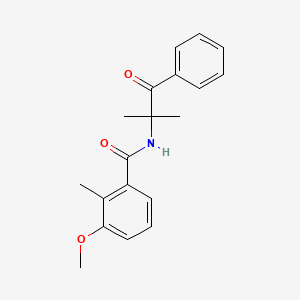
![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
